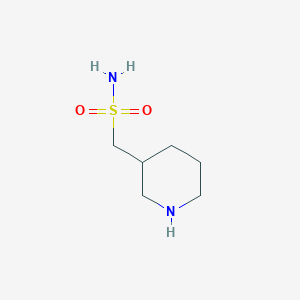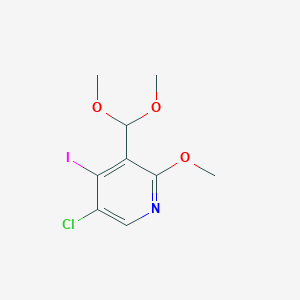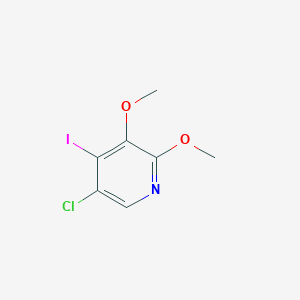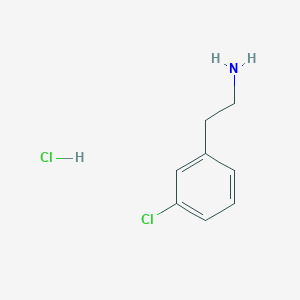
2-(3-Chloro-phenyl)-ethylamine hydrochloride
Vue d'ensemble
Description
2-(3-Chloro-phenyl)-ethylamine hydrochloride is a chemical compound with the molecular formula C8H10ClN. It is a derivative of phenethylamine, where a chlorine atom is substituted at the 3-position of the benzene ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 3-chloro-phenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield 2-(3-chloro-phenyl)-ethylamine.
Chlorination: Another method involves the chlorination of phenethylamine using chlorine gas in the presence of a suitable solvent, such as dichloromethane, followed by purification to obtain the desired compound.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: 2-(3-Chloro-phenyl)-ethylamine can undergo oxidation reactions to form various oxidized products, such as nitro compounds or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds, aldehydes, and carboxylic acids.
Reduction: Primary amines and secondary amines.
Substitution: Chloro-substituted phenethylamines and other derivatives.
Applications De Recherche Scientifique
2-(3-Chloro-phenyl)-ethylamine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a reagent in the study of neurotransmitter systems and receptor binding assays. In medicine, it is explored for its potential therapeutic effects in treating various conditions. In industry, it is utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
2-(3-Chloro-phenyl)-ethylamine hydrochloride is similar to other phenethylamine derivatives, such as 3,4-methylenedioxy-N-methylamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). it differs in its chemical structure and biological activity. The presence of the chlorine atom at the 3-position provides unique chemical and pharmacological properties compared to other phenethylamines.
Comparaison Avec Des Composés Similaires
3,4-Methylenedioxy-N-methylamphetamine (MDMA)
3,4-Methylenedioxy-N-ethylamphetamine (MDEA)
2-(3,4-Dichloro-phenyl)-ethylamine hydrochloride
Propriétés
IUPAC Name |
2-(3-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLICPBNLTAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89042-13-7 | |
| Record name | Benzeneethanamine, 3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89042-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
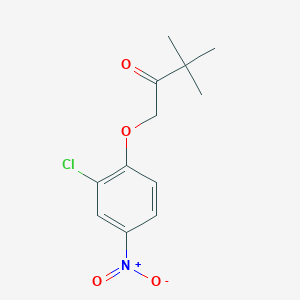
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)



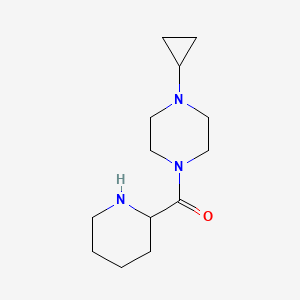
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
